5,6-Diamino-1-methyluracil
Overview
Description
5,6-Diamino-1-methyluracil: is an organic compound with the molecular formula C5H8N4O2. It is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of amino groups at the 5 and 6 positions and a methyl group at the 1 position of the uracil ring. It appears as a white to light yellow crystalline powder and is known for its applications in various fields of scientific research .
Mechanism of Action
Biochemical Pathways
A study has shown that a heterocyclization reaction of 5,6-diamino-1-methyluracil and 2-oxopentanedioic acid can lead to the synthesis of 3-(1-methyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropteridin-6-yl)propanoic acid . This suggests that this compound may be involved in certain biochemical reactions, but more research is needed to fully understand its role in these pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diamino-1-methyluracil typically involves the reaction of methyl iodide with aniline, followed by hydrolysis of the resulting sulfoxide to produce aminomethyl pyrimidine . Another method involves the use of methylurea, sodium dithionite, sodium nitrite, and ethyl cyanoacetate as raw materials .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions: 5,6-Diamino-1-methyluracil undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like 1,4-dioxanyl peroxyl radical are used under controlled conditions to achieve oxidation.
Substitution: Various carbonyl compounds can be used to facilitate substitution reactions, often under acidic or basic conditions.
Major Products:
Oxidation Products: 5,5,6-trihydroxy-6-methyldihydropyrimidine-2,4(1H,3H)-dione.
Substitution Products: Azomethine derivatives and other substituted uracil compounds.
Scientific Research Applications
5,6-Diamino-1-methyluracil has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 5,6-Diamino-1,3-dimethyluracil
- 6-Amino-1-methyl-5-(methylamino)uracil
- 6-Amino-1,3-dimethyl-5-nitrosouracil
Comparison:
- 5,6-Diamino-1-methyluracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its analogs, it has shown significant potential as a tyrosine kinase inhibitor and antitumor agent .
- 5,6-Diamino-1,3-dimethyluracil and 6-Amino-1-methyl-5-(methylamino)uracil have different substitution patterns, leading to variations in their reactivity and biological activity .
Properties
IUPAC Name |
5,6-diamino-1-methylpyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-9-3(7)2(6)4(10)8-5(9)11/h6-7H2,1H3,(H,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIJQVXIJHUQPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220015 | |
Record name | 5,6-Diamino-1-methyl-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6972-82-3 | |
Record name | 3-Methyl-4,5-diaminouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972823 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6972-82-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62597 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,6-Diamino-1-methyl-2,4(1H,3H)-pyrimidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-Diamino-1-methyluracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYL-4,5-DIAMINOURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZ57UDJ4UN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 5,6-Diamino-1-methyluracil and how has it been studied?
A: this compound is a uracil derivative with two amino groups at positions 5 and 6, and a methyl group at position 1 on the pyrimidine ring. Its molecular formula is C6H10N4O2. [] Researchers have utilized X-ray crystallography to determine the crystal structure of this compound. [] This technique provides valuable insights into the spatial arrangement of atoms within the molecule.
Q2: Have there been any computational studies on this compound and related compounds?
A: Yes, semiempirical calculations using AM1 and PM3 methods have been employed to investigate this compound and other 5,6-diaminouracil derivatives. [] These computational methods provide information about molecular properties, electronic structure, and potential energy surfaces.
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